4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c27-15-17-31(18-16-28)36(33,34)22-13-11-21(12-14-22)25(32)30-26-29-23(19-7-3-1-4-8-19)24(35-26)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSQYOJWNURHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
The synthesis begins with the chlorosulfonation of benzoic acid to introduce the sulfonyl chloride group at the para position. This reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions:
- Reaction conditions :
- Benzoic acid (1 equiv) is dissolved in excess chlorosulfonic acid at 0–5°C.
- The mixture is stirred for 4–6 hours, followed by quenching in ice water.
- The precipitate, 4-(chlorosulfonyl)benzoic acid, is isolated via filtration and dried.
Key considerations :
Sulfonamide Formation with Bis(2-Chloroethyl)Amine
The sulfonyl chloride intermediate reacts with bis(2-chloroethyl)amine to form the sulfamoyl group. Bis(2-chloroethyl)amine is synthesized via nucleophilic substitution of ethanolamine with thionyl chloride (SOCl₂):
- Synthesis of bis(2-chloroethyl)amine :
- Sulfonylation :
Optimization challenges :
- Excess amine ensures complete conversion but complicates purification.
- Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Synthesis of 4,5-Diphenyl-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole ring formation, utilizing α-haloketones and thiourea derivatives:
- Substrate preparation :
- 4,5-Diphenyl-2-bromoacetophenone is synthesized via Friedel-Crafts acylation of biphenyl with bromoacetyl bromide.
- Cyclization :
Analytical data :
Alternative Route via Dialkyl Acetylenedicarboxylate
A greener approach employs dialkyl acetylenedicarboxylates and thiourea derivatives in ethanol:
- Reaction protocol :
Advantages :
Amide Coupling and Final Assembly
Activation of Sulfamoyl Benzoic Acid
The carboxylic acid group is activated to facilitate amide bond formation:
Coupling with Thiazol-2-Amine
The acyl chloride reacts with 4,5-diphenyl-1,3-thiazol-2-amine under Schotten-Baumann conditions:
- Reaction setup :
- Workup :
Yield and characterization :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Industrial production faces challenges in handling chlorosulfonic acid and thionyl chloride, necessitating specialized equipment. Continuous flow systems have been proposed to improve safety and efficiency in sulfonamide synthesis. For the thiazole component, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >90%.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted derivatives.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antitumor properties, particularly in the development of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with cellular targets, leading to the disruption of critical biological processes. The bis(2-chloroethyl)sulfamoyl moiety is known to form cross-links with DNA, inhibiting DNA replication and transcription, which ultimately leads to cell death. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
HDAC Inhibitors with Nitrogen Mustard Moieties
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
- Structure: Benzamide core with a nitrogen mustard (bis(2-chloroethyl)amino) and 2-aminophenyl group.
- Activity: Potent HDAC1 inhibitor (IC₅₀ = 95.2 nM) with class I selectivity . 10.3-fold higher antiproliferative activity than SAHA in A2780 ovarian cancer cells . Limited in vivo efficacy due to metabolic instability .
Fluorinated Derivative (FNA)
- Structure : Fluorine substituted at the para-position of NA’s benzamide.
- Activity : Enhanced metabolic stability and selectivity over NA, demonstrating the impact of halogenation on pharmacokinetics .
| Compound | Mustard Type | HDAC1 IC₅₀ (nM) | Antiproliferative Potency (vs. SAHA) | Metabolic Stability |
|---|---|---|---|---|
| NA | Nitrogen mustard | 95.2 | 10.3-fold (A2780) | Low |
| FNA | Nitrogen mustard | Not reported | Improved over NA | High |
| Target Compound | Sulfamoyl mustard | Not reported | Inferred (structural analog) | Unknown |
Antifungal 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11
- Structure : 1,3,4-Oxadiazole core with sulfamoyl and benzamide groups.
- Activity :
- Key Difference : The target compound’s thiazole ring may confer distinct target specificity compared to oxadiazoles, which are optimized for fungal Trr1 binding .
| Compound | Heterocycle | Target | Antifungal Activity (IC₅₀) |
|---|---|---|---|
| LMM5 | 1,3,4-Oxadiazole | Thioredoxin reductase | 4.2 µM |
| Target Compound | 1,3-Thiazole | Unknown | Not reported |
Substituted Benzamides with Sulfamoyl Groups
DNA-Targeting Antiparasitic Agents
N-Phenylbenzamide Derivatives (Compounds 1 and 2 in )
- Structure: Benzamide with bis(2-aminoimidazoline) groups.
- Activity: Target AT-rich kinetoplast DNA in Trypanosoma brucei . Cure murine models of sleeping sickness at 25 mg/kg .
- Key Difference : The target compound’s thiazole and sulfamoyl mustard may enable dual mechanisms (DNA alkylation + enzyme inhibition) compared to imidazoline-based DNA binders .
Structural and Functional Insights
- Mustard Group Variations :
- Heterocycle Influence :
- Substituent Effects :
- Halogenation (e.g., fluorine in FNA) improves metabolic stability, suggesting similar modifications could optimize the target compound’s in vivo performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
